{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
Description
This compound features a piperazine core substituted at the 4-position with a 4-chlorophenylsulfonyl group and linked to a 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl moiety via a methanone bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in developing kinase inhibitors or serotonin/dopamine receptor modulators.
Properties
Molecular Formula |
C17H19ClN4O3S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H19ClN4O3S/c18-12-4-6-13(7-5-12)26(24,25)22-10-8-21(9-11-22)17(23)16-14-2-1-3-15(14)19-20-16/h4-7H,1-3,8-11H2,(H,19,20) |
InChI Key |
WMAUREVDNGZLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Sulfonylation
Piperazine is first protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen, yielding tert-butyl piperazine-1-carboxylate. Subsequent sulfonylation with 4-chlorophenylsulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) affords tert-butyl 4-[(4-chlorophenyl)sulfonyl]piperazine-1-carboxylate. Deprotection with trifluoroacetic acid (TFA) in DCM yields 4-[(4-chlorophenyl)sulfonyl]piperazine.
Alternative Hydrogenation Routes
Nitro-to-amine reduction is critical for introducing amino groups in intermediates. For example, 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate undergoes hydrogenation using 10% Pd/C in ethanol under 60 psi H₂, achieving 96% yield. Similar protocols apply to sulfonylated piperazines, with RaNi catalysts offering comparable efficiency under milder conditions (50 psi, 5h).
Table 1: Hydrogenation Methods for Piperazine Intermediates
| Catalyst | Pressure (psi) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 10% Pd/C | 60 | Ethanol | 96 | |
| RaNi | 50 | THF | 93 | |
| 5% Pd/C | 45 | Ethyl Acetate | 90 |
Synthesis of the Tetrahydrocyclopenta[c]pyrazole Component
The tetrahydrocyclopenta[c]pyrazole core is constructed via cyclocondensation reactions. Microwave-assisted methods significantly enhance reaction efficiency compared to traditional thermal approaches.
Cyclopentanone-Based Cyclization
2-Substituted-3-aminopyrrole-4-carbonitrile reacts with cyclopentanone in 1,2-dichloroethane under microwave irradiation (400 W, 30 min) with anhydrous AlCl₃ as a catalyst. This method achieves near-quantitative yields of 8-amino-1-phenyl-1,5,6,7-tetrahydrocyclopenta[e]pyrrolo[3,2-b]pyridine-3-carbonitrile.
Thermal vs. Microwave Conditions
Comparative studies show microwave irradiation reduces reaction times from 8–10h to 30–32min while maintaining yields >95%. The use of AlCl₃ facilitates Lewis acid-catalyzed ring closure, critical for forming the fused cyclopenta-pyrazole system.
Table 2: Cyclization Methods for Tetrahydrocyclopenta[c]pyrazole
Coupling Strategies for Methanone Formation
The final step involves coupling the piperazine and pyrazole components via a methanone bridge. Two predominant approaches exist: nucleophilic acyl substitution and Friedel-Crafts acylation.
Nucleophilic Acyl Substitution
4-[(4-Chlorophenyl)sulfonyl]piperazine reacts with 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride in THF, using N,N-diisopropylethylamine (DIPEA) as a base. This method yields the target compound in 85% purity, requiring subsequent recrystallization from ethanol.
Friedel-Crafts Acylation
Alternative protocols employ AlCl₃-catalyzed acylation, where the pyrazole moiety acts as an electron-rich aromatic system. Reaction of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole with 4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbonyl chloride in DCM at 0°C achieves 78% yield, though with higher byproduct formation.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
THF and DCM are optimal for coupling, minimizing side reactions. Elevated temperatures (>40°C) promote decomposition, necessitating strict temperature control.
Catalytic System Refinement
Replacing AlCl₃ with milder Lewis acids like FeCl₃ reduces corrosion risks in industrial settings but lowers yields to 65%.
Table 3: Comparative Analysis of Coupling Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | THF | 85 | 92 |
| Friedel-Crafts | AlCl₃ | DCM | 78 | 88 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biochemistry: Used in studies to understand its interaction with biological macromolecules.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine and pyrazole rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 4-chlorophenylsulfonyl group in the target compound may enhance solubility and metabolic stability compared to cyclopropane () or 2-chlorophenyl () analogs. Sulfonyl groups are polar and can improve bioavailability.
- Synthetic Complexity : The target compound likely requires multi-step synthesis involving sulfonylation and carbonyl coupling, whereas and employ straightforward carbodiimide-mediated couplings.
Physicochemical and Electronic Properties
While experimental data (e.g., logP, solubility) are unavailable for the target compound, computational tools like Multiwfn can infer properties:
- Hydrogen-Bonding Capacity: The pyrazole N-H and sulfonyl oxygen atoms offer hydrogen-bond donor/acceptor sites, unlike the cyclopropane in , which is inert.
- Molecular Volume : The tetrahydrocyclopenta[c]pyrazole increases steric bulk compared to azetidine () or triazole (), possibly affecting membrane permeability.
Biological Activity
The compound {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to present a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring substituted with a chlorophenyl sulfonyl group and a tetrahydrocyclopentapyrazole moiety. The presence of these functional groups suggests diverse interactions with biological targets.
Antibacterial Activity
Recent studies have shown that compounds containing the piperazine framework exhibit significant antibacterial properties. For instance, derivatives with the chlorophenyl sulfonyl group were evaluated against various bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while other strains exhibited weaker responses .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. Notably, it demonstrated strong inhibition of acetylcholinesterase (AChE) and urease. The IC50 values for these activities indicate potent efficacy:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
These findings suggest that the compound may have potential applications in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary tract infections .
Binding Studies
Bovine serum albumin (BSA) binding studies were conducted to evaluate the pharmacokinetic properties of the compound. The results indicated favorable binding interactions, which are crucial for understanding the compound's distribution and efficacy in vivo .
The mechanism underlying the biological activity of this compound is hypothesized to involve multiple pathways:
- Antibacterial : Interaction with bacterial cell membranes leading to disruption.
- Enzyme Inhibition : Competitive inhibition at active sites of AChE and urease.
- Protein Binding : High affinity for serum proteins may enhance bioavailability and therapeutic effects.
Case Studies
Several studies have reported on the synthesis and biological evaluation of similar compounds:
- Synthesis of Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their pharmacological properties, showing promising results in terms of antibacterial activity and enzyme inhibition .
- Clinical Implications : The potential application in cancer chemotherapy has been highlighted due to the structural similarities with known antitumor agents .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Piperazine sulfonylation | DMF | 80–100 | K₂CO₃ | 75–85 |
| Cyclocondensation | Ethanol | Reflux | H₂SO₄ (cat.) | 60–70 |
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to sulfonyl, piperazine, and cyclopentapyrazole moieties .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS).
- Elemental Analysis : Validate purity (>95%) .
Basic: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC .
- Thermal Stability : Heat samples to 40–60°C and monitor decomposition kinetics using TGA/DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
